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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for 2,6-
Dibromo-4-nitropyridine (CAS No. 175422-04-5). Due to the limited availability of public
experimental spectra, this document focuses on reported physical properties, predicted

spectroscopic data, and standardized experimental protocols for acquiring comprehensive
spectral information.

Compound Overview

2,6-Dibromo-4-nitropyridine is a valuable building block in organic synthesis, particularly in
the development of pharmaceuticals and novel materials. Its pyridine core, substituted with two
bromine atoms and a nitro group, offers multiple reaction sites for further chemical modification.
Accurate spectroscopic characterization is crucial for confirming its identity and purity in
research and development settings.

Physical and Chemical Properties
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Property Value Source

CAS Number 175422-04-5 Multiple Sources
Molecular Formula CsH2Br2N20:2 Multiple Sources
Molecular Weight 281.89 g/mol Multiple Sources
Melting Point 121-124 °C Chem-Impex
Appearance Pale yellow crystalline powder Chem-Impex

Spectroscopic Data Summary

While experimental spectra for 2,6-Dibromo-4-nitropyridine are not widely published, the
following tables summarize the expected and calculated data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted *H NMR Data

Predicted Chemical

Multiplicit Integration Assignment
Shift (3) Al 2 2

~8.5- 8.7 ppm Singlet (s) 2H H-3, H-5

Note: The chemical shift is an estimate based on the deshielding effects of the electronegative
bromine and nitro groups on the pyridine ring. The two protons at positions 3 and 5 are
chemically equivalent and are therefore expected to appear as a single peak.

Table 2.2: Predicted 3C NMR Data

Predicted Chemical Shift () Assighment
~148 - 152 ppm C-4

~140 - 144 ppm C-2,C-6
~120 - 124 ppm C-3,C-5
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Note: These are estimated chemical shift ranges. The carbon bearing the nitro group (C-4) and
the carbons bearing the bromine atoms (C-2, C-6) are expected to be the most downfield
shifted.

Infrared (IR) Spectroscopy

Table 2.3: Expected Characteristic IR Absorption Bands

Wavenumber (cm—?) Functional Group Vibration

~1520 - 1560 cm~! Nitro (NO2) Asymmetric Stretch
~1340 - 1360 cm~! Nitro (NO2) Symmetric Stretch
~1550 - 1610 cm—1 C=N, C=C (in ring) Stretching

~1000 - 1200 cm~! C-Br Stretching

~800 - 900 cm~1 C-H (out-of-plane) Bending

Mass Spectrometry (MS)

Table 2.4: Calculated Mass Spectrometry Data

lon Calculated m/z
[M]*+ 279.8483 (monoisotopic)
[M+H]* 280.8561 (monoisotopic)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound
containing two bromine atoms.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for 2,6-Dibromo-4-
nitropyridine.

NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dibromo-4-nitropyridine in
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin
pellet.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Scan the sample over the mid-IR range (typically 4000-400 cm~1).

o Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract
it from the sample spectrum.
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Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive
or negative ion mode.

o El: Introduce the sample (often via a direct insertion probe for solids) into the EI source.
o Scan a suitable mass range to observe the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structure of
the target compound.

'H NMR

NMR Spectroscopy

13C NMR

2,6-Dibromo-4-nitropyridine —>| IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 2,6-Dibromo-4-nitropyridine.

Caption: Molecular structure of 2,6-Dibromo-4-nitropyridine.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Dibromo-4-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-
dibromo-4-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine
https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine
https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine
https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

